N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)benzamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)benzamide is a benzamide derivative characterized by a sulfone-modified tetrahydrothiophene (1,1-dioxidotetrahydrothiophen-3-yl) group and a naphthalen-1-ylmethyl substituent. Structural analogs of this compound often vary in substituents on the benzamide core or the tetrahydrothiophene ring, leading to differences in physicochemical and biological activities.
Properties
Molecular Formula |
C22H21NO3S |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(naphthalen-1-ylmethyl)benzamide |
InChI |
InChI=1S/C22H21NO3S/c24-22(18-8-2-1-3-9-18)23(20-13-14-27(25,26)16-20)15-19-11-6-10-17-7-4-5-12-21(17)19/h1-12,20H,13-16H2 |
InChI Key |
PROIAWIRNZTCDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Multi-Component Reaction (MCR) Approaches
Multi-component reactions (MCRs) are efficient for constructing complex molecules in a single step. A related synthesis of naphtol derivatives using β-naphtol, benzaldehyde, and ethylenediamine demonstrates the utility of MCRs for assembling aromatic-condensed frameworks. For the target compound, a hypothetical MCR could involve:
-
Benzamide precursor : N-(naphthalen-1-ylmethyl)benzamide.
-
Tetrahydrothiophene dioxido donor : 1,1-Dioxidotetrahydrothiophen-3-amine.
-
Coupling reagent : EDC/HOBt or DCC for amide bond formation.
Reaction conditions might include dichloromethane (DCM) as the solvent, room temperature, and a 12–24-hour reaction time. However, steric hindrance from the naphthalenylmethyl group may necessitate elevated temperatures (50–60°C) or microwave-assisted synthesis to enhance yield.
Stepwise Synthesis via Intermediate Formation
A more reliable approach involves sequential functionalization:
Step 1: Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine
Tetrahydrothiophene is oxidized to its 1,1-dioxide derivative using hydrogen peroxide (H₂O₂) in acetic acid at 60°C. Subsequent bromination at the 3-position with N-bromosuccinimide (NBS) followed by amination via Gabriel synthesis yields 1,1-dioxidotetrahydrothiophen-3-amine.
Step 2: Preparation of N-(Naphthalen-1-ylmethyl)Benzamide
Benzoyl chloride reacts with naphthalen-1-ylmethanamine in the presence of triethylamine (TEA) in tetrahydrofuran (THF) at 0–5°C. The intermediate is isolated via filtration and recrystallized from ethanol.
Step 3: Coupling of intermediates
The final step involves coupling 1,1-dioxidotetrahydrothiophen-3-amine with N-(naphthalen-1-ylmethyl)benzamide using a carbodiimide-based coupling agent (e.g., EDC, DCC) and 1-hydroxybenzotriazole (HOBt) in DCM. The reaction typically proceeds at room temperature for 18 hours, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane).
Optimization of Reaction Conditions
Catalytic Systems
-
Copper Catalysts : Cupric chloride (CuCl₂) enhances coupling efficiency in analogous naphtol syntheses, suggesting potential utility in accelerating amide bond formation.
-
Palladium Catalysts : Patent data reveal that Pd(PPh₃)₄ facilitates Suzuki-Miyaura couplings in benzamide derivatives, though applicability here depends on the presence of aryl halides.
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield | Source |
|---|---|---|---|
| Solvent | Dichloromethane (DCM) | 65–70% | |
| Temperature | 50°C | 75% | |
| Reaction Time | 18 hours | Maximal conversion |
Polar aprotic solvents like DMF or acetonitrile may improve solubility but risk side reactions with the dioxido group.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane 1:3 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase confirms purity >95%.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, 1H, naphthalene), 7.85–7.30 (m, 11H, aromatic), 4.75 (s, 2H, CH₂), 3.60–3.20 (m, 4H, tetrahydrothiophene).
Challenges and Mitigation Strategies
-
Steric Hindrance : The naphthalenylmethyl group impedes coupling efficiency. Mitigation includes using excess amine (1.5 equiv) and ultrasonic agitation.
-
Oxidation Sensitivity : The tetrahydrothiophene dioxido moiety is prone to over-oxidation. Reactions are conducted under nitrogen with controlled H₂O₂ stoichiometry.
Industrial-Scale Considerations
While no direct data exists for large-scale synthesis, continuous flow reactors could enhance reproducibility and safety for the oxidation and coupling steps . Automated systems may optimize reagent addition and temperature control, minimizing byproduct formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo further oxidation reactions, potentially altering the dioxido group.
Reduction: Reduction reactions could target the dioxido group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the benzamide or naphthalene moieties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfone derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds related to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)benzamide. Research indicates that derivatives can exhibit significant activity against various bacterial strains. For instance, derivatives containing similar structural motifs have shown effectiveness against Mycobacterium tuberculosis and other pathogens, suggesting potential for development into therapeutic agents for infectious diseases .
Anticancer Properties
The compound's structural similarities to known anticancer agents position it as a candidate for further investigation in cancer treatment. Studies have reported that certain derivatives exhibit cytotoxic effects on cancer cell lines, indicating that the benzamide and dioxido-tetrahydrothiophene components may enhance binding affinity to cancer-specific targets .
Polymer Chemistry
The unique properties of this compound make it suitable for use in polymer synthesis. Its ability to act as a cross-linking agent can improve the mechanical strength and thermal stability of polymers. Research into its incorporation into polymer matrices has shown promising results in enhancing material properties for industrial applications.
Photovoltaic Materials
Innovative studies suggest that compounds with similar structures may serve as effective components in organic photovoltaic cells. Their electronic properties could facilitate charge transport and improve energy conversion efficiency, making them valuable in renewable energy technologies .
A recent study synthesized a series of derivatives based on the structure of this compound. The synthesized compounds were evaluated for their antimicrobial and anticancer activities using standard assays. The results indicated that several derivatives exhibited significant inhibitory effects on bacterial growth and cancer cell proliferation, supporting the hypothesis that structural modifications can lead to enhanced biological activity .
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The dioxido group and other functional groups could play crucial roles in its activity.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Sulfone vs. Triazole : Sulfone-containing analogs exhibit higher thermal and oxidative stability compared to triazole derivatives, as evidenced by their use in high-resolution crystallography (e.g., SHELX-refined structures ).
- Substituent Effects : Bulky groups like tert-butyl enhance logP values, favoring blood-brain barrier penetration, while polar groups (e.g., hydroxy) improve aqueous solubility .
- Synthetic Flexibility : Copper-catalyzed methods (e.g., CuAAC) enable rapid diversification of benzamide scaffolds, whereas traditional amide coupling remains prevalent for sulfone derivatives .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a tetrahydrothiophene ring with a dioxo group and a naphthalenyl moiety, which is significant for its biological interactions. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available thiophene derivatives. The synthetic pathway may include the formation of the tetrahydrothiophene core followed by functionalization to introduce the naphthalenyl and benzamide groups. Specific methodologies can vary based on desired yield and purity.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzamides can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer progression.
| Compound | Activity | Cell Line | Reference |
|---|---|---|---|
| This compound | Potential HDAC inhibitor | Various cancer cell lines | |
| Similar benzamide derivatives | Antiproliferative | HeLa, MCF7 |
Ion Channel Modulation
Another area of interest is the modulation of ion channels. Compounds that contain thiophene rings have been reported to interact with voltage-gated potassium channels (Kv channels), which are critical in regulating cellular excitability. For example, some related compounds showed comparable potency to known Kv channel inhibitors in electrophysiological assays.
Case Studies
Several studies have focused on related compounds that provide insights into the biological activity of this compound:
- Histone Deacetylase Inhibition : A study demonstrated that certain thiophene-based compounds effectively inhibit HDACs, leading to increased acetylation of histones and subsequent transcriptional activation of tumor suppressor genes .
- Potassium Channel Inhibition : Research on substituted benzamides indicated their ability to inhibit Kv1.3 channels, suggesting potential therapeutic applications in autoimmune diseases .
Q & A
Q. What are the standard synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)benzamide, and what critical reaction conditions must be controlled?
Methodological Answer: Synthesis typically involves:
- Step 1: Activation of the benzamide core using coupling agents like EDC/HOBt for amide bond formation.
- Step 2: Alkylation of the tetrahydrothiophene-3-amine with naphthalen-1-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Step 3: Oxidation of the tetrahydrothiophene moiety using hydrogen peroxide or ozone to form the 1,1-dioxide group . Critical conditions include maintaining pH 7–8 during amidation and temperatures of 0–5°C during oxidation to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential for isolating the final product .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments (e.g., naphthalene aromatic signals at δ 7.2–8.5 ppm) and confirm amide bond formation .
- X-ray Crystallography: Resolves 3D conformation, particularly the dioxidotetrahydrothiophene ring geometry. SHELX programs are widely used for refinement .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₃H₂₂FNO₃S: 412.1385) .
Q. How can researchers conduct preliminary assessments of this compound’s biological activity?
Methodological Answer:
- In vitro assays: Use MTT assays for cytotoxicity screening (e.g., IC₅₀ values against cancer cell lines) or enzyme inhibition studies (e.g., fluorimetric assays for kinase targets).
- Antiviral testing: Plaque reduction assays against flaviviruses (e.g., Zika or Dengue) to evaluate EC₅₀ .
- Dose-response curves: Generate data using serial dilutions (1 nM–100 µM) and fit to sigmoidal models (GraphPad Prism) to calculate potency .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts in multi-step reactions?
Methodological Answer:
- Design of Experiments (DOE): Use factorial designs to test variables (e.g., solvent polarity, catalyst loading). For example, DMF increases amidation efficiency compared to THF .
- In-line monitoring: Employ HPLC or FTIR to track reaction progress and identify intermediates.
- Byproduct suppression: Add scavengers (e.g., polymer-bound triphenylphosphine) to sequester unreacted coupling agents .
Q. How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Structure-Activity Relationship (SAR) studies: Synthesize analogs (e.g., replacing naphthalene with phenyl or modifying the dioxidotetrahydrothiophene group) to isolate structural contributors .
- Standardized assays: Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and normalized protocols (e.g., 48-hour incubation).
- Orthogonal validation: Confirm target engagement via SPR (binding kinetics) and CRISPR knockdown (gene essentiality tests) .
Table 1: Comparative Activity of Structural Analogs
| Modification | Cytotoxicity (IC₅₀, µM) | Antiviral EC₅₀ (µM) |
|---|---|---|
| Parent compound | 12.3 ± 1.2 | 5.8 ± 0.7 |
| Naphthalene → Phenyl | >100 | Inactive |
| Dioxidotetrahydrothiophene → Furan | 45.6 ± 3.1 | 22.4 ± 2.5 |
| Data adapted from |
Q. What methodologies elucidate interactions between this compound and biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to immobilized targets .
- Molecular Dynamics (MD) Simulations: Model docking poses (e.g., AutoDock Vina) to predict interactions with hydrophobic pockets or hydrogen bonds .
- Cryo-EM/X-ray Co-crystallography: Resolve binding modes at atomic resolution (e.g., compound-enzyme complexes refined via SHELXL ).
Q. How to assess the compound’s stability under physiological conditions for preclinical development?
Methodological Answer:
- Forced degradation studies: Expose to pH 1–13 buffers, UV light, or elevated temperatures (40–60°C). Monitor degradation via HPLC-MS .
- Plasma stability assays: Incubate with rat/human plasma (37°C, 24 hours) and quantify remaining compound using LC-MS/MS .
- Microsomal metabolism: Use liver microsomes + NADPH to identify CYP450-mediated metabolites .
Q. What strategies differentiate this compound’s efficacy from analogs in vivo?
Methodological Answer:
- Pharmacokinetic (PK) profiling: Measure AUC, Cmax, and half-life in rodent models after oral/IP administration .
- Disease models: Compare tumor growth inhibition in xenografts (e.g., MDA-MB-231 breast cancer) or viral load reduction in infected mice .
- Biomarker analysis: Quantify target modulation (e.g., phosphorylated kinases via ELISA) in treated vs. control tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
